molecular formula C9H18O2 B036649 2-Methyloctanoic acid CAS No. 3004-93-1

2-Methyloctanoic acid

Cat. No. B036649
CAS RN: 3004-93-1
M. Wt: 158.24 g/mol
InChI Key: YSEQNZOXHCKLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05137653

Procedure details

To 21.2 g (147 mmol) of (-)-2-methyloctanol were added 330 ml of water and 46.4 g of concentrated sulfuric acid with stirring to form an emulsion. To this emulsion was added dropwise 63.4 g (401 mmol) of potassium permanganate over 7 hours. The reaction liquid was added with 51.5 g of sodium hydrogen sulfite, 70 ml of ice water and 200 ml of ether and poured into 270 ml of ice water. After the separation of two layers, the reaction product was extracted from water layer with ether and further with a 10% aqueous solution of sodium hydroxide, which was added with ice and further with concentrated sulfuric acid to adjust pH to not more than 1. The reaction product was extracted from the water layer with chloroform, washed with water, dried on magnesium sulfate and filtered off, and then the filtrate was concentrated and distilled under a reduced pressure to obtain 16.5 g (yield 71%) of a colorless and transparent liquid of (+)-2 -methyloctanoic acid.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
46.4 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
63.4 g
Type
reactant
Reaction Step Two
Quantity
51.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
270 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH2:3][OH:4].S(=O)(=O)(O)[OH:12].[Mn]([O-])(=O)(=O)=O.[K+].S([O-])(O)=O.[Na+]>CCOCC.O>[CH3:1][CH:2]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[C:3]([OH:12])=[O:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
CC(CO)CCCCCC
Name
Quantity
46.4 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
330 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
63.4 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
51.5 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Name
ice water
Quantity
70 mL
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
ice water
Quantity
270 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form an emulsion
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
After the separation of two layers
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted from water layer with ether and further with a 10% aqueous solution of sodium hydroxide, which
ADDITION
Type
ADDITION
Details
was added with ice and further with concentrated sulfuric acid
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted from the water layer with chloroform
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)CCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.